2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine
Description
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine is a fluorinated pyridine derivative characterized by a methyl group at the 2-position and a 3-trifluoromethylbenzoyl moiety at the 4-position of the pyridine ring. The trifluoromethyl (-CF₃) group is a hallmark of modern medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and ligand-receptor interactions .
Synthetic routes for analogous pyridine derivatives often involve nucleophilic substitution, cross-coupling reactions, or Friedel-Crafts acylation to introduce functional groups like benzoyl or trifluoromethyl substituents .
Properties
IUPAC Name |
(2-methylpyridin-4-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-7-11(5-6-18-9)13(19)10-3-2-4-12(8-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOFZRFNJUNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. This article aims to explore the biological activity of this compound, including its mechanism of action, applications, and comparative studies with similar compounds.
- Molecular Formula : C12H10F3N
- Molecular Weight : Approximately 265.23 g/mol
- Structural Features :
- Pyridine ring
- Methyl group at the 2-position
- Trifluoromethylbenzoyl group at the 4-position
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside, it can modulate the activity of various enzymes or receptors, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, making it a candidate for further pharmaceutical development.
- Analgesic Effects : Similar compounds have demonstrated analgesic properties, hinting at a potential role in pain management therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting key features and biological activities:
| Compound Name | Molecular Formula | Notable Activities |
|---|---|---|
| This compound | C12H10F3N | Antimicrobial, anti-inflammatory |
| 2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine | C12H10F3N | Antimicrobial, analgesic |
| 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine | C12H10F3N | Inhibitor of specific enzymes |
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridine derivatives, including those similar to this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives against common pathogens. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- Research on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of pyridine derivatives in animal models. The study found that certain derivatives significantly reduced inflammation markers, suggesting potential therapeutic applications .
- Analgesic Activity Assessment : A pharmacological evaluation demonstrated that some pyridine derivatives acted as effective analgesics in formalin-induced pain models in mice, highlighting their potential role in pain management strategies .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyridine derivatives, including 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyridine derivatives and their evaluation against bacterial strains, showing that compounds with trifluoromethyl substitutions often enhance antibacterial activity due to their lipophilicity and electron-withdrawing effects .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Antiarrhythmic Properties
The compound has been identified as a potential antiarrhythmic agent. According to a patent, derivatives of pyridine with specific substitutions have shown efficacy in treating arrhythmias. The compound can be formulated into pharmaceutical compositions for oral or intravenous administration, with recommended dosages ranging from 1 to 10 mg/kg .
Organic Electronics
This compound is also explored for its application in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs). The trifluoromethyl group enhances the electron transport properties, making it suitable for use in high-performance electronic devices .
| Application | Property Enhanced |
|---|---|
| OLEDs | Electron transport efficiency |
| Organic Photovoltaics | Light absorption |
Case Study: Antimicrobial Efficacy
A case study conducted at a university laboratory involved synthesizing several derivatives of this compound and testing their antimicrobial efficacy against various pathogens. The results demonstrated that the compound showed superior activity compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study: Application in OLEDs
In another study focusing on organic electronics, researchers incorporated the compound into OLED devices. The devices exhibited improved brightness and efficiency compared to those made with conventional materials. This case study underlines the importance of chemical modifications in enhancing material properties for electronic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine with structurally related fluorinated compounds from the CymitQuimica catalog :
| Compound Name | Core Structure | Key Substituents | Fluorine Content | Potential Applications |
|---|---|---|---|---|
| This compound | Pyridine | 2-CH₃, 4-(3-CF₃-C₆H₄-CO-) | 3 F atoms | Kinase inhibition, agrochemicals |
| Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate | Pyrazole | 1-(CF₃CH₂), 3-COOCH₃ | 3 F atoms | Prodrugs, enzyme inhibitors |
| TRANS-3-(BOC-AMINO)-5-(TRIFLUORMETHYL)PIPERIDINE | Piperidine | 3-BOC-NH₂, 5-CF₃ | 3 F atoms | Peptidomimetics, CNS therapeutics |
Key Observations:
Structural Diversity :
- The pyridine core in the target compound contrasts with pyrazole and piperidine cores in analogs. Pyridine derivatives often exhibit greater aromatic stability, while piperidines are favored for their conformational flexibility in drug design .
The BOC-protected amine in the piperidine derivative enables selective deprotection for peptide coupling, a feature absent in the target compound .
Fluorine Positioning :
- All three compounds contain three fluorine atoms, but their placement varies. The trifluoromethyl group in the target compound is conjugated to an aromatic system, which may stabilize charge-transfer interactions in biological systems .
Synthetic Complexity :
- While highlights efficient synthesis methods for substituted pyridines (e.g., via palladium-catalyzed cross-coupling), the steric hindrance posed by the 3-trifluoromethylbenzoyl group in the target compound may necessitate optimized reaction conditions .
Preparation Methods
Stock Solution Preparation and Solubility Considerations
For practical applications, preparation of stock solutions of trifluoromethylbenzoyl pyridine derivatives is essential.
- Stock solutions at concentrations ranging from 1 mM to 10 mM can be prepared by dissolving precise amounts of the compound in solvents like DMSO.
- A detailed preparation table correlates mass of compound (mg) with volume of solvent (mL) to achieve target molarities.
- In vivo formulations often require stepwise addition of co-solvents such as PEG300, Tween 80, and corn oil, ensuring clarity at each step via vortexing, ultrasound, or gentle heating.
Comparative Data Table of Preparation Parameters
| Parameter | Method 1: Acylation with Benzoyl Chloride + Grignard | Method 2: Oxammonium Salt Cyclization | Notes/Comments |
|---|---|---|---|
| Starting Materials | 2-Methylpyridine, 3-trifluoromethylbenzoyl chloride | 1-(4-trifluoromethyl-2-methylthio-phenyl)-3-cyclopropyl-2-ethoxymethylene propane-1,3-diketone | Method 2 is more complex, less direct |
| Solvent | THF | Alcohol solvents | THF preferred for acylation |
| Temperature | 0 °C to 23 °C | Reflux in alcohol | Cooling improves selectivity |
| Reaction Time | 10 min to overnight | 45 min reflux | Shorter times in acylation |
| Yield Range | 55–82% (reported for related compounds) | >90% (for isoxazole intermediates) | Method 2 yields higher purity |
| Purification | Silica gel chromatography | Multiple chromatographic steps | Both require purification |
| By-products | Isomeric impurities, unreacted reagents | Acetic acid, triethylamine salts | By-products affect cost and purity |
| Scalability | Suitable for lab to pilot scale | Industrial scale demonstrated | Method 2 optimized for industry |
Detailed Research Findings and Notes
- The acylation step to introduce the 3-trifluoromethylbenzoyl group onto the pyridine ring is typically done via the corresponding acid chloride, which is reactive and allows for regioselective substitution at the 4-position of pyridine.
- The methyl group at the 2-position can be introduced either by starting with 2-methylpyridine or by nucleophilic addition of methylmagnesium bromide to an acylpyridinium intermediate.
- Control of reaction temperature and order of reagent addition is critical to minimize side reactions and isomer formation.
- The use of oxammonium salts and acid-binding agents in related trifluoromethylbenzoyl compound syntheses highlights the importance of mild conditions and careful base selection to reduce impurities.
- Preparation of stock solutions and formulations requires careful solvent selection and stepwise mixing to maintain compound solubility and stability, particularly for biological assays or in vivo studies.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine, and how are reaction yields optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as chlorination of pyridine derivatives followed by trifluoromethyl group introduction (e.g., using trifluoromethylation reagents). Key intermediates like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (CAS RN 223127-47-7) are synthesized via refluxing with amines or diamine derivatives in acetic acid, achieving yields of 57–85% depending on reaction conditions . Optimization strategies include adjusting solvent systems (e.g., AcOH for improved cyclization) and temperature control during critical steps .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution techniques are essential:
- Single-crystal X-ray diffraction confirms molecular geometry (e.g., bond angles and torsion angles) .
- ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., trifluoromethyl groups cause distinct deshielding) .
- HPLC and mass spectrometry (e.g., ESI-MS) validate purity (>95%) and molecular weight alignment (e.g., m/z 357.4 [M+H]+ observed in advanced analogs) .
Q. How do the electronic properties of the trifluoromethyl and benzoyl groups influence the compound’s reactivity?
- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, polarizing the pyridine ring and enhancing electrophilic substitution at the 4-position. The benzoyl moiety introduces steric hindrance, directing reactivity toward meta-substitution. Computational studies (e.g., DFT) or Hammett parameters can quantify these effects .
Advanced Research Questions
Q. What strategies mitigate low yields in cross-coupling reactions involving trifluoromethylated pyridine intermediates?
- Methodological Answer : Low yields often arise from steric hindrance or fluorine-leaving group instability. Strategies include:
- Using boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to stabilize reactive sites .
- Optimizing catalytic systems (e.g., Pd/Cu co-catalysts) for Suzuki-Miyaura couplings, achieving yields up to 79% .
- Employing microwave-assisted synthesis to reduce reaction times and side-product formation .
Q. How can structural contradictions in NMR data be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies between predicted and observed NMR peaks (e.g., unexpected splitting) may arise from dynamic effects like rotameric equilibria or hydrogen bonding . Techniques include:
- Variable-temperature NMR to identify conformational changes.
- 2D experiments (COSY, NOESY) to map spatial interactions .
Q. What safety protocols are critical when handling intermediates like tributyltin pyridine derivatives during synthesis?
- Methodological Answer : Tributyltin compounds (e.g., 2-Methyl-4-(tributylstannyl)pyridine) require:
- Glovebox use to prevent air/moisture exposure.
- Strict adherence to P301-P390 protocols for spill management (e.g., neutralization with activated carbon).
- Storage under inert gas (Ar/N₂) at ≤4°C to prevent decomposition .
Q. How do LogP and hydrogen-bonding capacity (PSA) affect the compound’s stability in aqueous environments?
- Methodological Answer : High LogP (5.45) indicates lipophilicity, favoring organic solvents but risking precipitation in aqueous media. PSA (12.89 Ų) suggests limited hydrogen-bonding, reducing solubility. Stability is enhanced by:
- Formulating as nanoparticle suspensions (e.g., using PEG stabilizers).
- Adjusting pH to avoid protonation/deprotonation at critical sites .
Q. What mechanistic insights explain discrepancies in trifluoromethylation efficiency across similar pyridine derivatives?
- Methodological Answer : Variations arise from substituent electronic effects . For example, electron-donating groups (e.g., methyl at position 2) deactivate the pyridine ring, reducing trifluoromethylation rates. Mechanistic studies using kinetic isotope effects (KIE) or in situ IR spectroscopy can track intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
